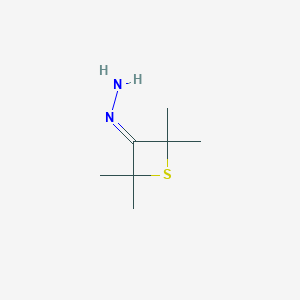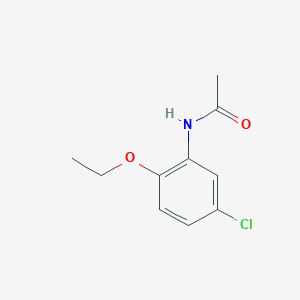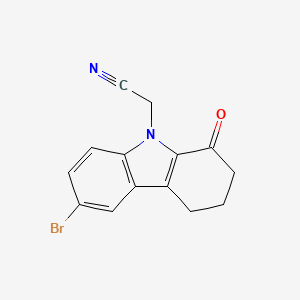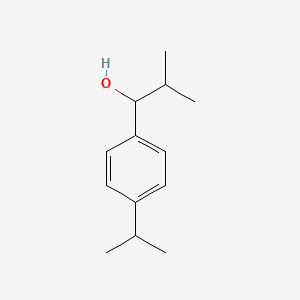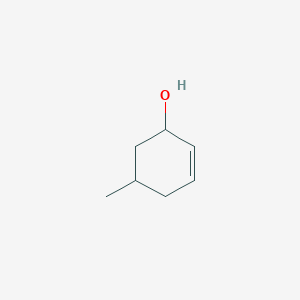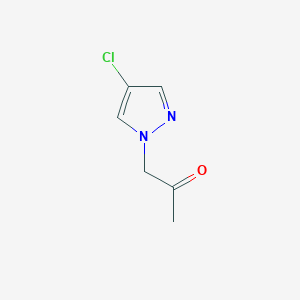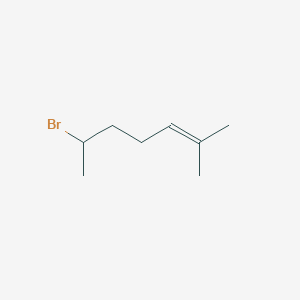![molecular formula C8H7BrN6O2 B14144346 4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)
4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a bromofuran moiety, an oxadiazole ring, and a carbohydrazonamide group, making it a molecule of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide typically involves the following steps:
Condensation Reaction: The primary amine group of 4-amino-1,2,5-oxadiazole-3-carbohydrazonamide reacts with the aldehyde group of 5-bromofurfural under reflux conditions in ethanol. This reaction forms the Schiff base linkage.
Purification: The crude product is then purified by recrystallization from ethanol to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the Schiff base linkage can yield the corresponding amine.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Oxidized derivatives of the furan ring.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential antimicrobial and anticancer properties. Studies have indicated that Schiff bases, including this compound, can inhibit the growth of various bacterial and fungal strains. Additionally, its structural features make it a candidate for the development of new therapeutic agents targeting specific molecular pathways in cancer cells.
Industry
In the industrial sector, this compound can be utilized in the development of new materials with specific properties, such as enhanced conductivity or stability. Its ability to form stable complexes with metals also makes it useful in catalysis and material science applications.
Wirkmechanismus
The mechanism of action of 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or proteins involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
What sets 4-amino-N’-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide apart from similar compounds is its unique combination of functional groups. The presence of the bromofuran moiety, oxadiazole ring, and carbohydrazonamide group provides a distinct set of chemical and biological properties. This makes it a versatile compound for various applications, ranging from synthetic chemistry to biomedical research.
Eigenschaften
Molekularformel |
C8H7BrN6O2 |
|---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
4-amino-N'-[(E)-(5-bromofuran-2-yl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C8H7BrN6O2/c9-5-2-1-4(16-5)3-12-13-7(10)6-8(11)15-17-14-6/h1-3H,(H2,10,13)(H2,11,15)/b12-3+ |
InChI-Schlüssel |
UBXBYJOZMIDJMT-KGVSQERTSA-N |
Isomerische SMILES |
C1=C(OC(=C1)Br)/C=N/N=C(/C2=NON=C2N)\N |
Kanonische SMILES |
C1=C(OC(=C1)Br)C=NN=C(C2=NON=C2N)N |
Löslichkeit |
12.3 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



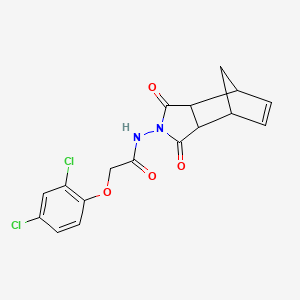
![2-(Iodoethynyl)tricyclo[3.3.1.1~3,7~]decan-2-ol](/img/structure/B14144291.png)
![2-[(14-Propan-2-yl-11-thia-3,5,7,8,13-pentazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaen-6-yl)sulfanyl]acetamide](/img/structure/B14144295.png)
